molecular formula C10H12N2O3 B12083141 Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate

Cat. No.: B12083141
M. Wt: 208.21 g/mol
InChI Key: CPMZFGSPBWICDD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate (CAS: 2340294-42-8) is a β-keto ester derivative featuring a 2-methylpyrimidin-5-yl substituent. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic scaffolds for pharmaceuticals, agrochemicals, and materials science. The pyrimidine ring confers unique electronic and steric properties, enabling reactivity in cyclocondensation, nucleophilic substitution, and cross-coupling reactions.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)4-9(13)8-5-11-7(2)12-6-8/h5-6H,3-4H2,1-2H3

InChI Key

CPMZFGSPBWICDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=C(N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate typically involves the condensation of 2-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrimidine ring to a dihydropyrimidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydropyrimidines.

Scientific Research Applications

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate 2-methylpyrimidin-5-yl C₁₀H₁₂N₂O₃ 208.21 Intermediate for heterocyclic synthesis; commercial availability
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate 4-methyl-2-morpholinylpyrimidin-5-yl C₁₃H₁₇N₃O₄ 279.29 Bioactive scaffold; used in kinase inhibitor research

Key Differences :

  • The morpholine-substituted derivative (279.29 g/mol) exhibits enhanced polarity and hydrogen-bonding capacity compared to the 2-methylpyrimidine analog (208.21 g/mol), influencing solubility and target binding in medicinal chemistry .

Pyridine-Based Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Applications Reference
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-nitropyridin-4-yl C₁₀H₁₀N₂O₅ 238.20 50 Precursor for nitro-group reduction to amines
Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate 2-chloro-5-nitropyridin-4-yl C₁₀H₉ClN₂O₅ 272.65 45 Intermediate in antitubercular agents

Key Differences :

  • Nitropyridine derivatives (e.g., 238.20–272.65 g/mol) are heavier than pyrimidine analogs due to nitro and chloro substituents. Their electron-withdrawing groups enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions .

Phenyl and Substituted Phenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications Reference
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate 3,5-dimethoxyphenyl C₁₃H₁₆O₅ 252.26 Precursor for urea derivatives in kinase inhibitors
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate 2,4-dichloro-5-nitrophenyl C₁₁H₉Cl₂NO₅ 306.10 High molecular weight; halogenated intermediates
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-difluorophenyl C₁₁H₁₀F₂O₃ 228.19 Bioactive intermediate; fluorinated drug discovery

Key Differences :

  • Halogenated derivatives (e.g., 306.10 g/mol) exhibit higher lipophilicity, enhancing membrane permeability in drug candidates . Fluorinated analogs (228.19 g/mol) combine metabolic stability with improved binding affinity in CNS-targeting molecules .

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